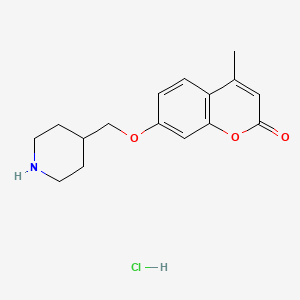

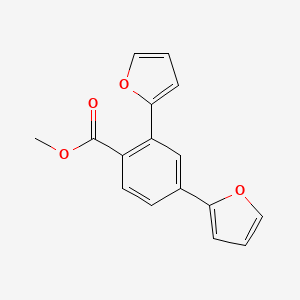

Methyl 2,4-bis(furan-2-YL)benzoate

Overview

Description

“Methyl 2,4-bis(furan-2-YL)benzoate” is an organic compound with the molecular formula C16H12O4 . It has a molecular weight of 268.27 g/mol . The IUPAC name for this compound is methyl 2,4-di (2-furyl)benzoate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H12O4/c1-18-16(17)12-7-6-11(14-4-2-8-19-14)10-13(12)15-5-3-9-20-15/h2-10H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 268.27 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Hydrogen Bonding Influence on Epoxy Resins

Research by Shen et al. (2017) on biobased epoxy resins, including a comparison with furan-based epoxy resins, reveals the critical role of hydrogen bonding interactions in determining thermal properties. This study suggests potential applications in developing new materials with enhanced thermal stability and mechanical properties, relevant for industrial and engineering applications (Shen et al., 2017).

Biobased Polyesters

Jiang et al. (2014) discuss the enzymatic synthesis of biobased furan polyesters, utilizing 2,5-bis(hydroxymethyl)furan as a rigid diol for polyester synthesis. This work highlights the potential of furan derivatives in creating sustainable and biodegradable plastic alternatives, pointing to their importance in environmental sustainability efforts (Jiang et al., 2014).

Furan-based Reactions and Dimerization

Trahanovsky et al. (1994) explored the reactivity and dimerization products of furan-based compounds, which could have implications in the synthesis of complex organic molecules and polymers. This research provides insight into the fundamental chemical properties of furan compounds, which could be leveraged in developing new synthetic strategies and materials (Trahanovsky et al., 1994).

Biomass-derived Synthesis

Mahmoud et al. (2015) report on the synthesis of benzoic acid starting from furan, derived from hemicellulose, indicating the potential of furan derivatives in biomass conversion processes. This work underscores the role of furan compounds in green chemistry and sustainable chemical processes (Mahmoud et al., 2015).

Structural and Theoretical Investigations

Silva et al. (2018) conducted structural analysis and theoretical investigations on tetraketones involving furan derivatives, offering insights into the molecular structures and reaction mechanisms of furan-containing compounds. Such studies are fundamental in the design and development of new organic molecules with specific properties (Silva et al., 2018).

Safety and Hazards

Properties

IUPAC Name |

methyl 2,4-bis(furan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-18-16(17)12-7-6-11(14-4-2-8-19-14)10-13(12)15-5-3-9-20-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKOYSQLHUVEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=CO2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

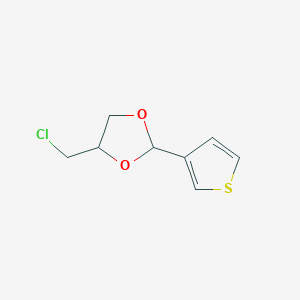

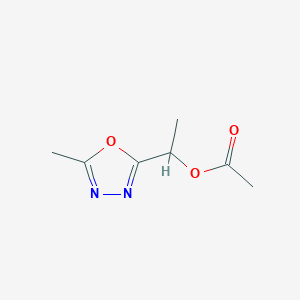

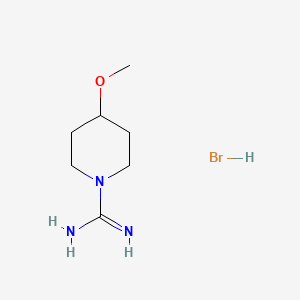

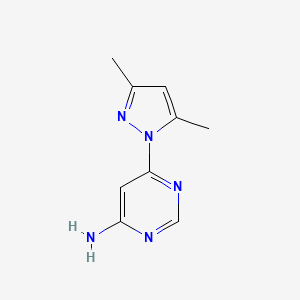

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-{10,14-dioxa-4-thia-6-azatricyclo[7.5.0.0,3,7]tetradeca-1(9),2,5,7-tetraen-5-yl}acetamide](/img/structure/B1470885.png)

![Methyl 3-[(piperidin-2-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1470887.png)

![Methyl 3-[(pyrrolidin-2-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1470888.png)

![2-Phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3,4-oxadiazole hydrochloride](/img/structure/B1470889.png)

![(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1470891.png)

![Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate](/img/structure/B1470893.png)

![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1470903.png)